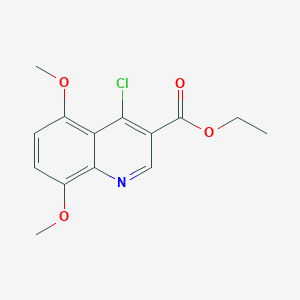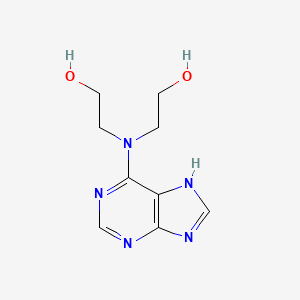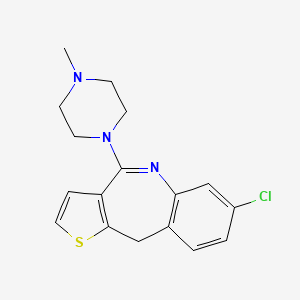![molecular formula C26H16 B1614567 Benzo[b]picene CAS No. 217-42-5](/img/structure/B1614567.png)
Benzo[b]picene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]picene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16. It is a six-ring cata-condensed PAH, meaning it consists of six fused benzene rings arranged in a specific pattern. This compound is part of a larger family of PAHs, which are known for their stability and presence in various environmental sources, such as coal tar and combustion products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]picene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photochemical cyclization of dinaphthylethenes, which serves as a key step in constructing the picene skeleton . This process involves the use of ultraviolet light to induce the cyclization reaction, leading to the formation of the desired PAH structure.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of coal tar, a byproduct of coal processing. Coal tar contains a complex mixture of PAHs, including this compound, which can be isolated using techniques such as normal-phase liquid chromatography (NPLC) and gas chromatography with mass spectrometry (GC/MS) .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced PAH derivatives.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound-quinone, while halogenation can produce halogenated derivatives such as this compound-bromide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo[b]picene involves its interaction with various molecular targets and pathways. One key mechanism is its ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This oxidative stress can result in DNA damage, protein oxidation, and lipid peroxidation, contributing to its potential carcinogenic effects. Additionally, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that further contribute to its biological effects .
Comparison with Similar Compounds
Benzo[b]picene is part of a larger family of PAHs, which includes compounds such as benzo[a]pyrene, benzo[c]picene, and dibenzo[a,l]tetracene . Compared to these similar compounds, this compound has unique structural features and reactivity patterns. For example, benzo[a]pyrene is known for its high carcinogenic potential, while this compound has distinct electronic properties that make it suitable for use in organic electronics . The comparison of these compounds highlights the diversity within the PAH family and the unique applications of each compound.
Properties
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVYVDMBJGSYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176084 |
Source


|
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-42-5 |
Source


|
| Record name | Benzo(b)picene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Dibenzo[a,j]naphthacene](/img/structure/B1614507.png)
